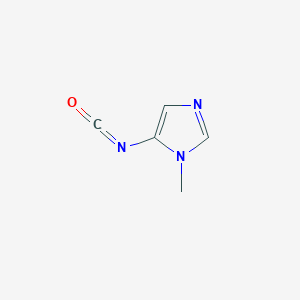

1-Methyl-1H-imidazol-5-yl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-3-6-2-5(8)7-4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPSQWDVJQVAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590476 | |

| Record name | 5-Isocyanato-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-99-9 | |

| Record name | 5-Isocyanato-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Methyl-1H-imidazol-5-yl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of organic chemistry for related compounds to offer a thorough resource for laboratory professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a reactive isocyanate functional group. While specific experimentally determined physical properties are not widely published, its fundamental chemical identifiers are well-established.

| Property | Value | Source |

| CAS Number | 499770-99-9 | --INVALID-LINK-- |

| Molecular Formula | C₅H₅N₃O | --INVALID-LINK-- |

| Molecular Weight | 123.11 g/mol | --INVALID-LINK-- |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Likely soluble in aprotic organic solvents (e.g., THF, DCM, acetonitrile). Reactive with protic solvents (e.g., water, alcohols, amines). | Inferred from isocyanate reactivity |

| Stability | Moisture-sensitive. May polymerize upon storage or in the presence of catalysts. | Inferred from isocyanate reactivity |

Synthesis

The logical precursor for this synthesis is 1-methyl-1H-imidazole-5-carboxylic acid .

Experimental Protocol: A Generalized Curtius Rearrangement Approach

Disclaimer: This is a generalized protocol and has not been optimized for this specific substrate. Appropriate safety precautions for handling azides and isocyanates must be followed.

Step 1: Acyl Chloride Formation

-

To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-imidazole-5-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Acyl Azide Formation

-

Dissolve the crude acyl chloride in anhydrous acetone or a similar aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium azide (NaN₃) (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature does not rise significantly. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride peak and the appearance of the characteristic acyl azide peak (~2140 cm⁻¹).

-

Upon completion, carefully quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to yield the crude 1-methyl-1H-imidazole-5-carbonyl azide.

Step 3: Curtius Rearrangement to Isocyanate

-

Dissolve the crude acyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.

-

Heat the solution carefully. The rearrangement typically occurs at temperatures ranging from 60 to 100 °C, with the evolution of nitrogen gas. Caution: The reaction should be conducted in a well-ventilated fume hood with a blast shield.

-

Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the rearrangement is complete, the resulting this compound in solution can be used directly or purified by vacuum distillation.

Caption: Synthetic pathway for this compound via Curtius rearrangement.

Reactivity and Handling

Isocyanates are highly electrophilic and reactive compounds. The isocyanate group of this compound is expected to react readily with a wide range of nucleophiles.

General Reactivity:

-

With Alcohols: Forms carbamates (urethanes).

-

With Amines: Forms ureas.

-

With Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine (5-amino-1-methyl-1H-imidazole). This reaction is often vigorous.

-

With Thiols: Forms thiocarbamates.

Due to this high reactivity, this compound should be handled under anhydrous conditions and an inert atmosphere to prevent degradation and polymerization.

Safety Precautions:

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general hazards of isocyanates and related imidazole compounds should be considered. Isocyanates are known to be potent respiratory and skin sensitizers, and are generally toxic. The related compound, 1-methylimidazole, is corrosive and can cause severe skin and eye damage.[4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture and incompatible materials such as acids, bases, alcohols, and oxidizing agents.

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste. Do not use water to clean up spills, as this can lead to a violent reaction and the release of CO₂.

Potential Applications and Biological Interactions

The isocyanate functional group is a valuable moiety in medicinal chemistry and drug development for its ability to form stable covalent bonds with biological macromolecules. While there is no specific information on the biological activity or signaling pathways of this compound, its reactivity suggests potential applications as a covalent inhibitor or as a chemical probe.

The imidazole ring is a common feature in many biologically active molecules, and its presence in this compound could influence its binding to target proteins. The isocyanate group can react with nucleophilic residues on proteins, such as the side chains of lysine (amine), cysteine (thiol), serine (hydroxyl), and threonine (hydroxyl), leading to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl isocyanate (CAS Number: 499770-99-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-yl isocyanate (CAS No. 499770-99-9), a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the high reactivity of the isocyanate functional group and the established biological significance of the imidazole scaffold, this molecule represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This document covers its physicochemical properties, a detailed plausible synthesis protocol, its expected chemical reactivity, and safety and handling procedures. While direct applications in drug development for this specific isocyanate are not extensively documented in publicly available literature, this guide extrapolates its potential uses based on the known reactivity of isocyanates and the pharmacological importance of imidazole-containing molecules.

Physicochemical Properties

This compound is a small heterocyclic molecule. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 499770-99-9 | |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1C=NC=C1N=C=O | [1] |

| InChIKey | IPPSQWDVJQVAJK-UHFFFAOYSA-N | [1] |

Synthesis

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and widely used method for the preparation of isocyanates from carboxylic acids is the Curtius rearrangement.[2][3] This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas.

The logical precursor for this synthesis is 1-Methyl-1H-imidazole-5-carboxylic acid (CAS No. 41806-40-0).

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a generalized procedure based on established methods for the Curtius rearrangement of heterocyclic carboxylic acids.[2][3] Optimization may be required for this specific substrate.

Materials:

-

1-Methyl-1H-imidazole-5-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene (or other suitable high-boiling, inert solvent like dioxane)

-

Anhydrous glassware

-

Nitrogen or Argon source for inert atmosphere

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) to act as a base. After a few minutes of stirring, add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material. The reaction involves the in-situ formation of the acyl azide, followed by its thermal decomposition and rearrangement to the isocyanate.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

The resulting solution of this compound can often be used directly in the next step.

-

If isolation is required, the solvent can be carefully removed under reduced pressure. Caution: Isocyanates can be heat-sensitive, so low-temperature distillation or crystallization should be considered. Purification by column chromatography on silica gel may be possible, but the high reactivity of the isocyanate necessitates careful selection of an inert eluent system.

-

Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications in Drug Development

Isocyanates are highly electrophilic and react with a wide range of nucleophiles. This reactivity makes this compound a versatile intermediate for the synthesis of various derivatives, particularly ureas and carbamates, which are common motifs in bioactive molecules.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This is a common strategy in medicinal chemistry to link different molecular fragments.

General Protocol:

-

Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).

-

To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C or room temperature.

-

Stir the reaction for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the urea product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Reaction with Alcohols to Form Carbamates

The reaction with alcohols to form carbamates is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., DABCO) or a tin compound (e.g., DBTDL).

General Protocol:

-

Dissolve the alcohol (1.0 eq) and a catalytic amount of a suitable catalyst in an anhydrous aprotic solvent.

-

Add a solution of this compound (1.0 eq) dropwise.

-

The reaction may require heating to proceed at a reasonable rate. Monitor by TLC or LC-MS.

-

After completion, the reaction is quenched (e.g., with a small amount of methanol to consume any remaining isocyanate) and worked up. Purification is typically achieved by column chromatography.

Key reactivity pathways of this compound.

Potential in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. These include antifungal, anticancer, antihistaminic, and antihypertensive agents. The incorporation of an imidazole moiety can enhance the pharmacological profile of a molecule, for instance, by improving its solubility or its ability to form hydrogen bonds with biological targets.

Derivatives of this compound, such as ureas and carbamates, could be investigated for various therapeutic targets. For example, many kinase inhibitors feature a urea or a related moiety that forms key hydrogen bonds in the ATP-binding pocket of the enzyme. Given the prevalence of the imidazole core in bioactive compounds, it is plausible that derivatives of this isocyanate could exhibit interesting pharmacological properties. However, it must be stressed that no specific signaling pathways or drug development programs involving this compound have been identified in the reviewed literature.

Safety and Handling

Isocyanates as a class of compounds are toxic and require careful handling. They are potent respiratory and skin sensitizers.

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. |

| Reproductive Toxicity | May damage fertility or the unborn child. |

Handling Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Skin Protection: Wear a lab coat and ensure no skin is exposed.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a reactive chemical intermediate with potential for use in the synthesis of novel compounds, particularly for applications in drug discovery. Its synthesis can likely be achieved via the Curtius rearrangement of the corresponding carboxylic acid. The isocyanate group allows for the straightforward introduction of urea and carbamate linkages, which are prevalent in many biologically active molecules. While specific applications of this compound are not yet widely reported, its structural features suggest it could be a valuable tool for medicinal chemists. Due to the inherent hazards of isocyanates, strict safety protocols must be followed during its handling and use.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazol-5-yl Isocyanate from its Corresponding Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prospective synthesis of 1-Methyl-1H-imidazol-5-yl isocyanate from 1-methyl-1H-imidazol-5-amine. Due to the absence of a specific published experimental protocol for this exact conversion, this document outlines a robust and widely applicable method utilizing triphosgene as a phosgene equivalent. The methodologies, expected data, and procedural workflows are based on established principles of organic synthesis for the conversion of primary amines to isocyanates.

Introduction

This compound is a potentially valuable building block in medicinal chemistry and drug development. The isocyanate functional group is highly reactive and serves as a key precursor for the synthesis of a variety of derivatives, including ureas, carbamates, and thiocarbamates, which are common motifs in biologically active compounds. The synthesis of this intermediate from its corresponding amine, 1-methyl-1H-imidazol-5-amine, is a critical step in accessing these diverse chemical entities. This guide details a proposed synthetic route using triphosgene, a safer and more manageable alternative to phosgene gas.

Synthetic Strategy: Phosgene-Mediated Conversion

The most direct and established method for the conversion of a primary amine to an isocyanate is through the use of phosgene (COCl₂) or a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that serves as a convenient in situ source of phosgene, mitigating the hazards associated with handling gaseous phosgene.

The overall reaction is as follows:

Where R is the 1-methyl-1H-imidazol-5-yl group. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the desired isocyanate.

Proposed Experimental Protocol

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

-

1-methyl-1H-imidazol-5-amine

-

Triphosgene

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is assembled.

-

Reagent Preparation: A solution of 1-methyl-1H-imidazol-5-amine (1.0 equivalent) and a non-nucleophilic base (2.2 equivalents) in the chosen anhydrous solvent is prepared. In a separate, dry flask, a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is prepared.

-

Reaction Execution: The solution of 1-methyl-1H-imidazol-5-amine and base is cooled to 0 °C in an ice bath. The triphosgene solution is added dropwise to the stirred amine solution under an inert atmosphere over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Work-up: Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the hydrochloride salt of the base. The filtrate, containing the product, is then concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, although care must be taken to avoid decomposition due to the reactive nature of the isocyanate.

Safety Precautions:

-

Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates hydrogen chloride gas, which is corrosive. The reaction setup should be equipped with a gas trap to neutralize the evolved HCl.

-

All glassware must be thoroughly dried to prevent the hydrolysis of triphosgene and the product isocyanate.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are illustrative and represent typical outcomes for such reactions.

| Parameter | Value |

| Reactants | |

| 1-methyl-1H-imidazol-5-amine | 1.0 g (9.16 mmol) |

| Triphosgene | 1.09 g (3.66 mmol) |

| Triethylamine | 2.04 g (20.15 mmol) |

| Anhydrous Dichloromethane | 50 mL |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Product | |

| Expected Yield | 75-85% |

| Purity (by NMR/LC-MS) | >95% |

| Appearance | Colorless to pale yellow oil/solid |

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: A workflow diagram for the synthesis of this compound.

Reaction Mechanism

Caption: The reaction mechanism for the formation of the isocyanate from the primary amine.

Disclaimer: This document provides a proposed synthetic route and is intended for informational purposes for qualified researchers. The experimental protocol has not been validated for this specific transformation and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Spectroscopic Analysis of 1-Methyl-1H-imidazol-5-yl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for 1-Methyl-1H-imidazol-5-yl isocyanate. These predictions are based on known data for 1-methyl-1H-imidazole and the characteristic spectral features of isocyanates.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (imidazole ring) | 7.5 - 7.7 | s | N/A |

| H4 (imidazole ring) | 7.0 - 7.2 | s | N/A |

| N-CH₃ | 3.6 - 3.8 | s | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (imidazole ring) | 135 - 140 |

| C4 (imidazole ring) | 128 - 132 |

| C5 (imidazole ring) | 118 - 122 |

| N-CH₃ | 33 - 36 |

| N=C=O | 120 - 125 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N=C=O stretch (isocyanate) | 2240 - 2280 | Strong, Sharp |

| C=N stretch (imidazole ring) | 1500 - 1650 | Medium |

| C-H stretch (aromatic) | 3000 - 3150 | Medium |

| C-H stretch (aliphatic, N-CH₃) | 2850 - 3000 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 123.04 | Molecular Ion |

| [M-NCO]⁺ | 81.05 | Loss of isocyanate group |

| [M-CH₃]⁺ | 108.03 | Loss of methyl group |

Experimental Workflow

The structural elucidation of a novel or uncharacterized compound like this compound typically follows a standardized workflow to ensure accurate and comprehensive analysis.

1-Methyl-1H-imidazol-5-yl isocyanate molecular weight and formula

This document provides core technical data for 1-Methyl-1H-imidazol-5-yl isocyanate, intended for researchers, scientists, and drug development professionals. The information is compiled from chemical databases and supplier specifications.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C5H5N3O | [][2] |

| Molecular Weight | 123.115 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 499770-99-9 | [][2][3] |

Experimental Protocols & Signaling Pathways

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound and its core molecular identifiers.

Caption: Core properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Isocyanate Group on the Imidazole Ring

Introduction

The isocyanate group (–N=C=O) is a highly electrophilic and reactive functional group, central to the synthesis of polyurethanes, ureas, and a variety of other valuable compounds. Its reactivity, however, also presents challenges in handling and storage. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry and a versatile component in synthetic chemistry.[1][2] The interaction between these two moieties gives rise to a unique and controllable chemical reactivity that is harnessed in fields ranging from advanced materials to drug discovery.

This technical guide provides an in-depth exploration of the reactivity of the isocyanate group when it is chemically associated with an imidazole ring. We will examine the formation and dissociation of imidazole-blocked isocyanates, the use of N-carbamoylimidazoles as stable isocyanate surrogates, and the role of isocyanates in the synthesis of complex imidazole-containing molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Imidazole as a Reversible Blocking Agent for Isocyanates

One of the most significant applications of imidazole-isocyanate chemistry is in the creation of "blocked isocyanates". In this system, the isocyanate's high reactivity is temporarily masked by reacting it with an imidazole derivative. The resulting N-carbamoylimidazole adduct is significantly more stable and less susceptible to reaction with nucleophiles, including water.[3] Upon heating, this adduct undergoes a reversible retro-addition reaction, regenerating the highly reactive free isocyanate and the imidazole blocking agent.[3][4]

This thermal reversibility allows for precise control over the onset of isocyanate reactions, a critical feature in applications like powder coatings, adhesives, and one-component polyurethane systems where long-term storage stability is required.[5][6]

Mechanism of Blocking and Deblocking

The reaction involves the nucleophilic attack of the secondary amine nitrogen of the imidazole ring on the electrophilic carbon of the isocyanate group. The reverse reaction, or deblocking, is thermally induced.

Caption: Blocking of an isocyanate with imidazole and its thermal deblocking for reaction.

Quantitative Data: Deblocking Temperatures and Activation Energies

The temperature at which the blocked isocyanate efficiently dissociates (the deblocking temperature) is a critical parameter. It is highly dependent on the steric and electronic properties of the substituents on the imidazole ring. As the alkyl group on the imidazole becomes bulkier, the deblocking temperature tends to decrease.[4] This is attributed to increased steric hindrance in the adduct, which lowers the activation energy required for dissociation.[4][7]

| Blocking Agent | Isocyanate | Deblocking Onset Temp. (°C) | Bond Dissociation Energy (BDE) (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Data Source(s) |

| Imidazole (Imi) | HDI Trimer | ~110-120 | 45.42 | 47.90 | [4][7] |

| 2-Methylimidazole (MI) | HDI Trimer | ~100-110 | 43.19 | 45.72 | [4][7] |

| 2-Ethylimidazole (EI) | HDI Trimer | ~90-100 | 42.13 | 44.88 | [4][7] |

| 2-Isopropylimidazole (IPI) | HDI Trimer | ~80-90 | 41.68 | 44.20 | [4][7] |

| Imidazole | Toluene Diisocyanate (TDI) | ~170 (FTIR), ~216 (TGA) | - | - | [5][6] |

| 2-Methylimidazole | Toluene Diisocyanate (TDI) | Lower than Imidazole-TDI | - | - | [5][8] |

| Benzimidazole | Toluene Diisocyanate (TDI) | Lower than 2-Me-Imidazole-TDI | - | - | [5][8] |

Note: Deblocking temperatures can vary based on the analytical method used (e.g., FT-IR, DSC, TGA) and the specific experimental conditions.[6] BDE and Ea values are from Density Functional Theory (DFT) simulations.[4][7]

Experimental Protocol: Synthesis of an Imidazole-Blocked Isocyanate

This protocol is a generalized procedure based on the synthesis of imidazole-blocked hexamethylene diisocyanate (HDI) trimer, as described in the literature.[4]

Materials:

-

Imidazole derivative (e.g., Imidazole, 2-Methylimidazole)

-

Isocyanate (e.g., HDI trimer)

-

Propylene glycol monomethyl ether acetate (PMA) or other suitable anhydrous solvent

-

Nitrogen gas supply

-

Reaction flask with magnetic stirrer and heating mantle

-

FT-IR spectrometer

Procedure:

-

Set up a clean, dry reaction flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

-

Charge the flask with the imidazole derivative and the anhydrous solvent (e.g., 0.36 g imidazole and 0.91 g PMA).[4]

-

Begin stirring and purge the system with nitrogen gas.

-

Heat the mixture to 60 °C and stir until the imidazole derivative is fully dissolved.

-

Slowly add the isocyanate (e.g., 1 g HDI trimer) to the mixture.[4] An exothermic reaction may be observed.

-

Maintain the reaction temperature at 60 °C and continue stirring under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the characteristic isocyanate peak at approximately 2250–2280 cm⁻¹.[4]

-

Once the isocyanate peak is no longer detectable, the reaction is considered complete. The resulting solution of the imidazole-blocked isocyanate can be used directly or the solvent can be removed under reduced pressure if a solid product is desired.

N-Carbamoylimidazoles as Stable Isocyanate Surrogates

While blocked isocyanates are used for controlled release, a related class of compounds, N-alkyl carbamoylimidazoles, serve as stable, solid, and easily handleable equivalents for isocyanates in organic synthesis.[9] These are typically synthesized by reacting the salt of a primary amine with 1,1'-carbonyldiimidazole (CDI). This approach avoids the direct handling of toxic and reactive isocyanates and prevents the formation of symmetrical urea byproducts.[9]

These N-carbamoylimidazoles can then react with a wide range of nucleophiles under controlled conditions to generate ureas, carbamates, and thiocarbamates, making them powerful tools in drug discovery for library synthesis.[9]

Workflow: Synthesis and Reaction of Isocyanate Surrogates

Caption: Synthesis of N-carbamoylimidazoles and their use as isocyanate equivalents.

Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea via an N-Carbamoylimidazole Intermediate

This protocol is adapted from methodologies described for using N-alkyl carbamoylimidazoles as isocyanate equivalents.[9]

Step A: Synthesis of the N-Alkyl Carbamoylimidazole

-

Dissolve the primary amine hydrochloride or trifluoroacetate salt (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or THF.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.05 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, the reaction mixture can often be used directly, or the product can be isolated by removing the solvent and purifying via chromatography if necessary.

Step B: Synthesis of the Urea

-

To the solution or isolated N-alkyl carbamoylimidazole (1.0 eq.) from Step A, add a second primary or secondary amine (1.1 eq.).

-

If the nucleophile is an amine salt, add a non-nucleophilic base like triethylamine or DBU (1.2 eq.).

-

Heat the reaction mixture, typically between 60-80 °C, for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS for the formation of the urea product.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N,N'-disubstituted urea.

Isocyanates as Reagents in Imidazole Synthesis

Beyond forming adducts at the imidazole nitrogen, isocyanates are also powerful reagents for the functionalization of the imidazole ring itself, particularly at the C2 position.[10][11] This is typically achieved through multicomponent reactions (MCRs) where an imidazole, an isocyanate, and a third reactive partner, such as an activated alkyne, combine in a single step to form a complex molecule.[10] These reactions are highly efficient and atom-economical, providing rapid access to densely functionalized imidazole derivatives that are of high interest in medicinal chemistry.

Reaction Pathway: Three-Component C2-Functionalization

Caption: Three-component reaction for the C2-functionalization of an imidazole ring.

Experimental Protocol: General Procedure for Three-Component C2-Functionalization of Imidazole

This generalized protocol is based on literature reports of catalyst-free, three-component reactions involving imidazoles, isocyanates, and acetylenic ketones.[10]

Materials:

-

1-Substituted imidazole (e.g., 1-methylimidazole)

-

Isocyanate (e.g., phenyl isocyanate)

-

Acetylenic ketone (e.g., ethyl benzoylacetate)

-

Anhydrous solvent (e.g., dichloromethane or solvent-free)

-

Reaction vial with magnetic stir bar

Procedure:

-

To a clean, dry reaction vial containing a magnetic stir bar, add the 1-substituted imidazole (1.2 eq.) and the acetylenic ketone (1.0 eq.).

-

Add the isocyanate (1.0 eq.) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried.

-

If the product is soluble, the solvent (if any) is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the pure C2-functionalized imidazole derivative.

Applications in Drug Development and Materials Science

The chemistry of imidazole-isocyanate systems is not merely an academic curiosity; it is the foundation for significant real-world applications.

-

Drug Development: The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][12] The ability to form stable urea linkages using N-carbamoylimidazole surrogates is a vital tool for lead optimization, allowing medicinal chemists to probe structure-activity relationships by creating diverse libraries of compounds without handling hazardous isocyanates.[9]

-

Materials Science: In the coatings industry, particularly for automotive applications, imidazole-blocked isocyanates are enabling the development of low-temperature curing systems.[4][7] By selecting an imidazole derivative with the appropriate deblocking temperature, formulators can create stable, one-component coatings that cure efficiently at lower temperatures (e.g., 100-120 °C), saving energy and allowing for the coating of heat-sensitive substrates.[4]

-

Bioconjugation: The high reactivity of isocyanates makes them attractive for labeling biomolecules. Emerging strategies focus on the "on-demand" generation of isocyanates from stable precursors at a specific biological site, a concept that parallels the controlled deblocking of imidazole-isocyanate adducts.[13] This approach aims to improve the selectivity of protein labeling in complex biological environments.

Conclusion

The reactivity of the isocyanate group in conjunction with the imidazole ring presents a powerful and versatile platform for chemical innovation. The formation of thermally reversible imidazole-blocked isocyanates provides an elegant solution for controlling reactivity in polymer and materials applications. Concurrently, the use of stable N-carbamoylimidazoles as isocyanate surrogates offers a safer and more efficient route for synthesizing ureas and related functional groups, which is of paramount importance in drug discovery. Finally, the use of isocyanates as key reagents in multicomponent reactions enables the rapid construction of complex, functionalized imidazole heterocycles. A thorough understanding of these principles empowers researchers and developers to design next-generation materials, pharmaceuticals, and chemical probes with enhanced precision and performance.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Methyl-1H-imidazol-5-yl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermal properties of 1-Methyl-1H-imidazol-5-yl isocyanate is limited. This document provides a comprehensive technical guide based on the established principles of thermal analysis of related heterocyclic and isocyanate compounds to project its likely behavior.

Executive Summary

This compound is a reactive heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. The presence of the highly electrophilic isocyanate group, attached to a thermally stable imidazole core, dictates its chemical reactivity and thermal behavior. A thorough understanding of its thermal stability and decomposition pathways is paramount for safe handling, storage, and optimization of synthetic protocols. This guide outlines the expected thermal properties, standardized experimental methodologies for their determination, and plausible decomposition mechanisms.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| Appearance | Expected to be a solid or liquid at ambient temperature |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in a range of organic solvents |

Thermal Stability and Decomposition Profile

The thermal stability of this compound can be rigorously assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Representative Thermal Analysis Data

The following table presents a summary of projected quantitative data from TGA and DSC analyses of this compound conducted under an inert nitrogen atmosphere.

| Parameter | Description | Representative Value |

| T_onset (DSC) | Onset temperature of decomposition | 145 - 175 °C |

| T_peak (DSC) | Peak temperature of decomposition | 170 - 200 °C |

| ΔH_decomp (DSC) | Enthalpy of decomposition | -75 to -160 J/g (exothermic) |

| T_5% (TGA) | Temperature at which 5% weight loss occurs | 155 - 185 °C |

| T_10% (TGA) | Temperature at which 10% weight loss occurs | 170 - 200 °C |

| T_max (TGA) | Temperature of the maximum rate of decomposition | 185 - 215 °C |

| Residue at 500°C (TGA) | Percentage of mass remaining after heating | < 15% |

Detailed Experimental Protocols

The following methodologies are recommended for the thermal analysis of this compound.

3.2.1 Thermogravimetric Analysis (TGA)

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: An accurately weighed sample of 5-10 mg of this compound is placed in an alumina or platinum crucible.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Program: Isothermal at 25 °C for 5 minutes, followed by a ramp to 500 °C.

-

-

Data Interpretation: The mass of the sample is recorded as a function of temperature. The onset of decomposition, temperatures corresponding to 5% and 10% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve, DTG) are determined.

3.2.2 Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: An accurately weighed sample of 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan serves as the reference.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Program: Isothermal at 25 °C for 5 minutes, followed by a ramp to 300 °C (or until the decomposition event is complete).

-

-

Data Interpretation: The differential heat flow to the sample is measured as a function of temperature. The onset and peak temperatures of thermal events such as melting and decomposition are identified, and the corresponding enthalpy changes are calculated from the peak areas.

Visualized Experimental Workflow and Decomposition Pathways

Experimental Workflow Diagram

The diagram below outlines a standard experimental workflow for the comprehensive thermal analysis of this compound.

Caption: A Standardized Workflow for Thermal Analysis.

Plausible Thermal Decomposition Pathways

The isocyanate functional group is known for its high reactivity, which can lead to several decomposition pathways at elevated temperatures. These include dimerization to form uretidinediones, trimerization to form isocyanurates, and reaction with any residual moisture to yield an unstable carbamic acid, which would then decompose to the corresponding amine and carbon dioxide. The resulting amine can further react with unreacted isocyanate to form a urea derivative. The imidazole ring itself is expected to exhibit higher thermal stability and may remain intact during the initial phases of decomposition.

Caption: Plausible Thermal Decomposition Pathways.

Conclusion

This technical guide provides a scientifically grounded framework for understanding the thermal stability and decomposition of this compound. The outlined experimental protocols offer a standardized approach for empirical determination of its thermal properties. The proposed decomposition pathways, based on the known chemistry of isocyanates, provide a basis for interpreting experimental data and for anticipating potential side reactions in synthetic applications. It is imperative that researchers conduct their own thermal analyses to verify these projected properties before utilization in any process.

Solubility Profile of 1-Methyl-1H-imidazol-5-yl isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-Methyl-1H-imidazol-5-yl isocyanate in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the experimental protocols and analytical methodologies required to establish its solubility profile. It is intended to serve as a foundational resource for researchers in drug development and organic synthesis, enabling informed solvent selection for reactions, purifications, and formulation development.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole ring is a common scaffold in many pharmaceutical agents, valued for its hydrogen bonding capabilities and metabolic stability. The isocyanate group (-N=C=O) is a highly reactive functional group, making the molecule a versatile building block for the synthesis of ureas, carbamates, and other derivatives. Understanding the solubility of this reagent is critical for its effective use, influencing reaction kinetics, purification strategies (e.g., crystallization), and the formulation of finished products. This guide outlines the key factors influencing its solubility and provides detailed protocols for its empirical determination.

Theoretical Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.

-

Molecular Structure: this compound possesses both polar and reactive features.

-

The 1-methyl-1H-imidazole moiety contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its polarity. Imidazole itself is soluble in polar solvents like water and ethanol.[1][2] The methyl group slightly increases its lipophilicity compared to unsubstituted imidazole.

-

The isocyanate group (-N=C=O) is highly electrophilic and will react with protic solvents (e.g., water, alcohols, primary/secondary amines). This reactivity necessitates the use of dry, aprotic solvents for solubility determination to avoid degradation of the solute.

-

-

Solvent Selection:

-

Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate are anticipated to be good candidates for solubilizing the compound due to their ability to engage in dipole-dipole interactions without reacting with the isocyanate group.

-

Non-Polar Solvents: Solvents such as toluene and hexane are likely to be poorer solvents, although the imidazole ring may still allow for some limited solubility.[3]

-

Protic Solvents: Alcohols, water, and other protic solvents should be strictly avoided for solubility studies unless the goal is to study the reaction and subsequent solubility of the resulting derivative.

-

The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of the target compound.

Experimental Protocols for Solubility Determination

Due to the reactive nature of isocyanates, all experiments must be conducted using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Protocol 1: Gravimetric Method for Solubility Estimation

This method provides a straightforward approach to estimate solubility and is useful for initial solvent screening.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Graduated burette or calibrated pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Methodology:

-

Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a clean, dry vial equipped with a magnetic stir bar.

-

Solvent Addition: Using a burette, add a small, precise volume (e.g., 0.1 mL) of the selected anhydrous solvent to the vial.

-

Equilibration: Cap the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a set period (e.g., 30-60 minutes) to allow for dissolution.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Titration: If the solid has completely dissolved, continue to add precise aliquots of the solute until a slight excess of solid remains undissolved after vigorous stirring. If the initial amount did not dissolve, continue to add precise volumes of solvent until complete dissolution is achieved.

-

Calculation:

-

If adding solute to a fixed volume of solvent: Solubility (g/L) = (Total mass of solute added, g) / (Volume of solvent, L)

-

If adding solvent to a fixed mass of solute: Solubility (g/L) = (Mass of solute, g) / (Total volume of solvent added, L)

-

Protocol 2: Isothermal Shake-Flask Method with HPLC Quantification

This method provides more accurate and reproducible quantitative data by analyzing the concentration of a saturated solution.

Materials:

-

Same as Protocol 1, plus:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

Derivatizing agent (e.g., Di-n-butylamine (DBA) in anhydrous solvent)[4]

-

HPLC-grade solvents for mobile phase

Methodology:

Part A: Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent. "Excess" means enough solid is present to ensure saturation, with undissolved solid remaining.

-

Seal the vial and place it in a shaker or stirrer within a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).

Part B: Sample Derivatization and Analysis

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a pre-weighed vial. This step removes any suspended solids.

-

Accurately weigh the filtered saturated solution.

-

Immediately add a known excess of a derivatizing agent solution (e.g., DBA in toluene). The amine will react with the isocyanate to form a stable urea derivative, preventing degradation.[4]

-

Allow the derivatization reaction to proceed to completion (e.g., overnight at 60°C, depending on the chosen reagent).[4]

-

Prepare a series of calibration standards by reacting known concentrations of this compound with the derivatizing agent.

-

Analyze the derivatized sample and calibration standards by HPLC. A C18 column is often suitable, with detection at a wavelength appropriate for the urea derivative (e.g., 254 nm).[5]

-

Quantify the concentration of the urea derivative in the sample by comparing its peak area to the calibration curve.

-

Back-calculate the original concentration of this compound in the saturated solution to determine the solubility.

The following diagram outlines the experimental workflow for the HPLC-based method.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for summarizing experimental results.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| Dichloromethane | 25 | Gravimetric | Anhydrous, under N₂ | ||

| Acetonitrile | 25 | HPLC | Anhydrous, under N₂ | ||

| Tetrahydrofuran | 25 | HPLC | Anhydrous, under N₂ | ||

| Toluene | 25 | Gravimetric | Anhydrous, under N₂ | ||

| Ethyl Acetate | 25 | HPLC | Anhydrous, under N₂ |

Conclusion

Determining the solubility of this compound requires careful consideration of its reactive isocyanate functionality. The use of anhydrous aprotic solvents and inert atmospheric conditions is paramount to obtaining accurate and reliable data. While a theoretical assessment suggests higher solubility in polar aprotic solvents, empirical determination through methods such as the isothermal shake-flask technique coupled with HPLC analysis is essential. The protocols and information presented in this guide provide a robust framework for researchers to systematically characterize the solubility profile of this versatile compound, facilitating its broader application in scientific research and development.

References

- 1. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

The Crossroads of Reactivity and Bioactivity: An In-depth Technical Guide to Imidazole and Isocyanate Chemistry in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Concurrently, isocyanates, highly reactive chemical entities, are pivotal reagents in organic synthesis. While the direct conjugation of these two moieties into a distinct class of "imidazole-based isocyanates" as therapeutic agents is not extensively documented in scientific literature, their chemical paths intersect in significant ways, from the synthesis of bioactive imidazoles to critical toxicological considerations. This technical guide provides a comprehensive overview of these intersections, summarizing key biological activities of imidazole derivatives, the role of isocyanate-related chemistry in their synthesis, and important toxicological findings that link these two chemical families.

Broad-Spectrum Biological Activities of Imidazole Derivatives

Imidazole-containing compounds exhibit a vast range of pharmacological effects, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and enzyme inhibitory activities.[1][3][4] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold in drug design.[5]

Anticancer Activity

Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[6][7] They have been shown to target various pathways and molecules crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference |

| Purine Derivatives | MDA-MB-231 | 1.22 and 2.29 | [6] |

| Purine Derivatives | A549 | 2.29 - 9.96 | [6] |

| Imidazole-1,2,4-oxadiazole-piperazine hybrids | - | - | [8] |

Antimicrobial Activity

The imidazole core is a well-established pharmacophore in the development of antimicrobial agents.[9][10][11] These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.[9]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound | Target Microorganism(s) | MIC (µg/mL) | Reference |

| Di- and trisubstituted imidazoles | Fungal species | - | [11] |

| Imidazole derivatives | Mycobacterium tuberculosis | - | [12] |

The Role of Isocyanates and Isocyanides in the Synthesis of Bioactive Imidazoles

While not typically found in the final drug structure, isocyanate and isocyanide chemistry is instrumental in the synthesis of certain classes of biologically active imidazoles. The van Leusen imidazole synthesis, for example, utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[13][14]

The van Leusen Imidazole Synthesis

This powerful reaction involves the base-induced cycloaddition of TosMIC to an aldimine, forming the imidazole ring. This method offers a versatile route to a wide range of substituted imidazoles.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemlett.com [jchemlett.com]

- 8. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological screening of di- and trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitubercular screening of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl Isocyanate and its Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-yl isocyanate, its structural analogs, and derivatives. While direct extensive research on this specific molecule is limited, this paper extrapolates from the rich chemistry and pharmacology of the broader imidazole class to present its synthesis, reactivity, and potential as a scaffold in drug discovery. The imidazole core is a privileged structure in medicinal chemistry, known for its role in a multitude of pharmacologically active agents.[1] This guide details synthetic routes to the 1-methyl-1H-imidazol-5-yl core, the introduction of the isocyanate functionality, and subsequent derivatization to form ureas and carbamates. Furthermore, it explores the potential biological activities of these derivatives, with a focus on their prospective roles as kinase and enzyme inhibitors, drawing parallels from structurally related compounds. Experimental protocols, quantitative data from analogous series, and diagrammatic representations of synthetic workflows and biological pathways are provided to support researchers in this promising area of study.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines.[2][3] Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile scaffold for interacting with various biological targets.[1] Consequently, imidazole derivatives have found widespread application as therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4] The 1-methyl-1H-imidazol-5-yl moiety offers a specific substitution pattern that can be exploited to fine-tune the pharmacological profile of derivative compounds. The introduction of a highly reactive isocyanate group at the 5-position provides a gateway to a diverse library of urea and carbamate derivatives, which are themselves prevalent motifs in medicinal chemistry.

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization involves a multi-step process, beginning with the construction of the core imidazole ring.

Synthesis of the 1-Methyl-1H-imidazol-5-yl Core

Several methods are established for the synthesis of substituted imidazoles. A common and versatile approach is the Van Leusen imidazole synthesis, which allows for the creation of the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). For the synthesis of the 1-methyl-1H-imidazol-5-yl core, a plausible route would involve the reaction of an appropriate formaldehyde equivalent, methylamine, and a synthon that would provide the remaining two carbons of the imidazole ring with a suitable functional group at the 5-position for conversion to an isocyanate.

A more direct approach would be the functionalization of a pre-formed 1-methylimidazole. This could potentially be achieved through metallation at the 5-position followed by quenching with an electrophile that can be later converted to an isocyanate.

Formation of this compound

The conversion of a 5-functionalized 1-methylimidazole to the corresponding isocyanate can be achieved through several standard organic chemistry transformations. A common precursor is the corresponding carboxylic acid or its derivative. For instance, 5-amino-1-methylimidazole can be treated with phosgene or a phosgene equivalent to yield the isocyanate. Alternatively, the Curtius rearrangement of a corresponding acyl azide, derived from the carboxylic acid, provides a reliable route to the isocyanate.

Derivatization of the Isocyanate Group

The isocyanate group is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles. This reactivity is central to the utility of this compound as a scaffold for generating a diverse library of derivatives.

-

Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This reaction is typically rapid and proceeds under mild conditions.

-

Carbamate Formation: Reaction with alcohols or phenols affords carbamates. This reaction may require catalysis, for example by a tertiary amine or a tin compound, especially with less reactive alcohols.

The general workflow for the synthesis and derivatization is depicted in the following diagram:

Potential Biological Activities and Therapeutic Targets

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Numerous imidazole-based compounds have been developed as kinase inhibitors.[1][4]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Several fused imidazole derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range.[7] For instance, certain imidazole-quinoline hybrids have demonstrated superior potency to the established drug Gefitinib.[7]

-

Src Family Kinases (SFKs): Aminoimidazole derivatives have been optimized as potent SFK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range and demonstrating antiproliferative activity in cancer cell lines.[8]

-

p38 MAP Kinase: Imidazole-based compounds have been synthesized and evaluated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[9]

The urea and carbamate derivatives of this compound are structurally similar to many known kinase inhibitors, where these moieties often act as hydrogen bond donors and acceptors to interact with the kinase active site.

The following table summarizes the inhibitory activities of some representative imidazole-based kinase inhibitors.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Imidazole-quinoline hybrid | EGFR | 33.65 | [7] |

| Fused Imidazole derivative | EGFR | 236.38 | [7] |

| Aminoimidazole derivative | Src | 40 | [8] |

| Benzimidazole derivative | CHK-1 | 0.32 | [1] |

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs. Imidazole-containing compounds are well-known inhibitors of various CYP isoforms, an interaction that can lead to significant drug-drug interactions.[5] This inhibition often occurs through the coordination of one of the imidazole nitrogen atoms to the heme iron of the enzyme.[10]

Several antifungal agents containing an imidazole moiety, such as clotrimazole and miconazole, are potent inhibitors of CYP3A4.[5] The inhibitory potential of novel this compound derivatives against various CYP isoforms should be carefully evaluated during their development as therapeutic agents.

The table below presents the inhibition constants (Ki) for some imidazole-based compounds against different CYP450 isoforms.

| Compound | CYP Isoform | Ki (µM) | Reference |

| Sulconazole | CYP2C19 | 0.008 | [5] |

| Sulconazole | CYP2C9 | 0.01 | [5] |

| Clotrimazole | CYP3A4 | 0.02 | [5] |

| Miconazole | CYP3A4 | 0.03 | [5] |

Anticancer Activity

The potential of imidazole derivatives as anticancer agents is a significant area of research.[1][2][4] Their mechanisms of action are diverse and include the inhibition of kinases involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[1][4][6] Urea and carbamate functionalities are also present in many approved and investigational anticancer drugs. The combination of the 1-methyl-imidazole scaffold with these functional groups presents a promising strategy for the development of novel anticancer agents. For example, some imidazole derivatives with a urea bridge have shown potent CRAF inhibitory efficiency and anticancer activity against melanoma cell lines.[1]

The general signaling pathway for a receptor tyrosine kinase (RTK) that could be targeted by these imidazole derivatives is illustrated below.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives would need to be optimized. However, based on established methodologies for similar compounds, the following general procedures can be proposed.

General Procedure for Urea Synthesis

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) is added the desired primary or secondary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

General Procedure for Carbamate Synthesis

To a solution of this compound (1.0 eq) and the desired alcohol or phenol (1.0-1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile) is added a catalytic amount of a base (e.g., triethylamine or diisopropylethylamine, 0.1 eq). The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired carbamate derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence. A general protocol would involve incubating the kinase, a suitable substrate (e.g., a peptide), and ATP with varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a specific temperature, after which the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its facile derivatization into a wide range of ureas and carbamates, coupled with the proven pharmacological importance of the imidazole core, makes it an attractive starting point for drug discovery programs. Drawing on the extensive research into structurally related imidazole derivatives, it is anticipated that compounds derived from this isocyanate will exhibit potent inhibitory activity against various kinases and other enzymes implicated in disease.

Future research should focus on the efficient and scalable synthesis of this compound. A comprehensive screening of its urea and carbamate derivatives against a panel of disease-relevant targets, particularly protein kinases, is warranted. Promising lead compounds should then be subjected to further optimization of their structure-activity relationships, as well as detailed ADME-Tox profiling to assess their drug-like properties. The exploration of this chemical space holds significant potential for the discovery of next-generation therapeutics.

References

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Polyurethanes Using 1-Methyl-1H-imidazol-5-yl Isocyanate for Biomedical Applications

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel polyurethanes incorporating 1-Methyl-1H-imidazol-5-yl isocyanate. The unique heterocyclic structure of this isocyanate is hypothesized to impart specific properties to the final polymer, such as enhanced biocompatibility, catalytic activity, and tunable mechanical properties, making it a compound of interest for researchers in drug development and biomedical materials science. The protocols outlined herein describe a two-step prepolymer synthesis method and subsequent characterization techniques.

Introduction: Rationale for Use

Polyurethanes (PUs) are a highly versatile class of polymers used extensively in the biomedical field for applications such as catheters, scaffolds for tissue engineering, and drug delivery systems.[1][2][3] The properties of PUs can be precisely controlled by selecting a specific diisocyanate, polyol, and chain extender.[4][5] While common aromatic isocyanates like MDI and TDI are widely used, their potential to degrade into carcinogenic aromatic amines has led to increased interest in aliphatic and other novel isocyanates for biomedical applications.[3]

This compound presents a unique monomer for PU synthesis. The imidazole group is a key structural motif in many biological molecules and is known for its catalytic activity and ability to form hydrogen bonds.[6] Incorporating this moiety directly into the polyurethane backbone may offer several advantages:

-

Inherent Catalytic Activity: The tertiary amine-like nitrogen in the imidazole ring could potentially self-catalyze the urethane reaction, reducing the need for cytotoxic tin-based catalysts.

-

Enhanced Biocompatibility: The imidazole group may promote favorable interactions with cells and tissues.

-

Tunable Hydrophilicity: The polar nature of the imidazole ring could increase the hydrophilicity of the resulting polyurethane, which is beneficial for drug elution and anti-fouling surfaces.

-

Reactive Handle: The imidazole ring can act as a site for further functionalization or as a pH-responsive element.

This document outlines the synthesis of a polyurethane using this compound, a polyol (e.g., polycaprolactone diol), and a chain extender (e.g., 1,4-butanediol).

Chemical Synthesis Pathway

The synthesis of polyurethanes is a polyaddition reaction between an isocyanate and a hydroxyl group. A typical two-step process involves first reacting the isocyanate with a long-chain polyol to form an NCO-terminated prepolymer, which is then chain-extended with a short-chain diol to form the final high-molecular-weight polyurethane.

Caption: Polyurethane synthesis via a two-step prepolymer method.

Experimental Protocols

Materials

-

Isocyanate: this compound (Purity > 98%)

-

Polyol: Polycaprolactone diol (PCL), Mn = 2000 g/mol (dried under vacuum at 80°C for 24h before use)

-

Chain Extender: 1,4-Butanediol (BDO) (distilled before use)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Catalyst (Optional): Dibutyltin dilaurate (DBTDL)

-

Precipitation Solvent: Methanol

Protocol 1: Synthesis of Imidazole-PU

This protocol details the two-step solution polymerization method.

-

Prepolymer Synthesis:

-

Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Add PCL diol (e.g., 20 g, 10 mmol) and anhydrous DMF (50 mL) to the flask. Heat to 70°C under a nitrogen atmosphere with stirring until the PCL is completely dissolved.

-